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Cat. No.: B031105 Get Quote

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzene-
1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

conformation, and properties of 2-Nitrobenzene-1,3,5-triol (also known as 2-

nitrophloroglucinol). Due to a lack of publicly available experimental crystallographic data, this

document focuses on high-level computational predictions of its geometry and electronic

characteristics. Detailed methodologies for its synthesis via electrophilic nitration of

phloroglucinol are also presented. This guide is intended to serve as a foundational resource

for researchers in synthetic chemistry and materials science.

Introduction
2-Nitrobenzene-1,3,5-triol is a multifunctional aromatic compound featuring a benzene ring

substituted with one nitro group (-NO2) and three hydroxyl groups (-OH).[1] This unique

substitution pattern, with both strong electron-withdrawing and electron-donating groups,

creates a distinct electronic and steric profile.[1] This makes it a molecule of significant interest

as a building block for more complex molecular architectures, such as ligands for metal-organic

frameworks (MOFs), polymers, and energetic materials.[1] A thorough understanding of its
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molecular structure and conformation is critical for predicting its reactivity, intermolecular

interactions, and ultimately, its utility in these applications.

This document summarizes the current theoretical understanding of the molecule's structure

and provides a detailed experimental protocol for its synthesis.

Synthesis of 2-Nitrobenzene-1,3,5-triol
The most established method for synthesizing 2-Nitrobenzene-1,3,5-triol is the direct

electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl

groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic

substitution.[1] Careful control of reaction conditions is necessary to favor mono-nitration over

the formation of di- or tri-nitro products.

Experimental Protocol: Batch Nitration of Phloroglucinol
This protocol is adapted from a procedure for the synthesis of a related compound, 1,3,5-

trinitrophloroglucinol, and is optimized for mono-nitration.[2]

Materials:

Phloroglucinol (Benzene-1,3,5-triol)

Ammonium nitrate (NH₄NO₃)

Concentrated sulfuric acid (H₂SO₄, 98%)

Crushed ice

Hydrochloric acid (HCl), 10% solution

Deionized water

Procedure:

Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.
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In a separate flask, prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric

acid.

Cool the phloroglucinol solution in an ice bath to maintain a temperature below 10 °C.

To the cooled phloroglucinol solution, add one equivalent of the ammonium nitrate solution

dropwise. It is critical to maintain vigorous stirring and ensure the reaction temperature does

not exceed 10 °C to minimize side reactions.

After the addition is complete, allow the reaction mixture to stir at room temperature for an

additional 10 minutes.

Pour the reaction mixture onto a sufficient quantity of crushed ice (e.g., 10 g of ice per 1 mL

of phloroglucinol solution).

Once the ice has completely melted, a solid precipitate of 2-Nitrobenzene-1,3,5-triol should

form.

Filter the solid product using a Büchner funnel.

Wash the filtered solid with cold 10% HCl solution, followed by a wash with cold deionized

water to remove any residual acid.

Dry the product under vacuum to yield 2-Nitrobenzene-1,3,5-triol.

Molecular Structure and Conformation
As of this writing, a definitive experimental crystal structure for 2-Nitrobenzene-1,3,5-triol is
not available in the public domain. Therefore, its molecular geometry is best understood

through computational modeling. Quantum chemical calculations, particularly Density

Functional Theory (DFT), provide a detailed and reliable picture of its intrinsic properties.[1]

Computational Methodology
The geometric parameters presented below are predicted values derived from Density

Functional Theory (DFT) calculations using the B3LYP functional with a 6-311+G(d,p) basis

set.[1] This level of theory is widely used for geometry optimization to find the most stable

three-dimensional arrangement of a molecule.[1] The presence of both nitro and hydroxyl
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groups suggests the possibility of intramolecular hydrogen bonding, which can significantly

influence the molecule's preferred conformation.[1]

Predicted Geometrical Parameters
The following tables summarize the predicted bond lengths, bond angles, and a key dihedral

angle for the optimized geometry of 2-Nitrobenzene-1,3,5-triol.

Table 1: Predicted Bond Lengths

Atom Pair Predicted Value (Å)

C-N 1.45

N-O (nitro) 1.23

C-O (hydroxyl) 1.35

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 2: Predicted Bond Angles

Atom Triplet Predicted Value (°)

O-N-O 125

C-C-N 120

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 3: Predicted Dihedral Angle

Atom Quartet Predicted Value (°)

C-C-N-O Variable

The dihedral angle describing the twist of the nitro group relative to the benzene ring is variable

and conformation-dependent.[1]
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Electronic and Spectroscopic Properties
The electronic properties of 2-Nitrobenzene-1,3,5-triol are governed by the interplay between

the electron-donating hydroxyl groups and the electron-withdrawing nitro group.[1] These

properties can also be predicted with a high degree of confidence using computational

methods.

Predicted Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap

provides an indication of its kinetic stability.[1]

Table 4: Calculated Electronic Properties

Property Predicted Value

HOMO Energy -6.5 eV

LUMO Energy -2.0 eV

HOMO-LUMO Gap 4.5 eV

Dipole Moment ~4.5 D

Note: These values are hypothetical and represent typical results from quantum chemical

calculations.[1]

Predicted Spectroscopic Data
Theoretical calculations are invaluable for assigning experimental spectra. While experimental

spectra for 2-Nitrobenzene-1,3,5-triol are not readily available, theoretical predictions can

guide future characterization efforts.

Table 5: Predicted Vibrational Frequencies
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Spectroscopic Data Functional Group Predicted Value (cm⁻¹)

IR Frequency (ν) O-H stretch 3400-3600

IR Frequency (ν) N-O stretch (asymmetric) ~1550

Note: These values are hypothetical and based on quantum chemical calculations.[1]

Visualization of Synthetic and Characterization
Workflow
Since no biological signaling pathways involving 2-Nitrobenzene-1,3,5-triol are documented,

the following diagram illustrates a logical workflow for its synthesis and subsequent structural

characterization, which would be necessary to validate the computational data presented

herein.
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Workflow for Synthesis and Characterization of 2-Nitrobenzene-1,3,5-triol
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Caption: Logical workflow for the synthesis and structural characterization of 2-Nitrobenzene-
1,3,5-triol.
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Conclusion
2-Nitrobenzene-1,3,5-triol is a compound with significant potential in various fields of

chemistry. This guide has provided a detailed overview of its synthesis and its molecular and

electronic structure as predicted by computational methods. The presented theoretical data

offers a solid foundation for understanding its properties. However, there is a clear need for

experimental validation of these computational predictions. Future work should focus on the

successful synthesis, purification, and comprehensive spectroscopic and crystallographic

analysis of 2-Nitrobenzene-1,3,5-triol to bridge the gap between theoretical models and

experimental reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b031105?utm_src=pdf-body
https://www.benchchem.com/product/b031105?utm_src=pdf-body
https://www.benchchem.com/product/b031105?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b031105
https://pubs.acs.org/doi/10.1021/op5001435
https://www.benchchem.com/product/b031105#molecular-structure-and-conformation-of-2-nitrobenzene-1-3-5-triol
https://www.benchchem.com/product/b031105#molecular-structure-and-conformation-of-2-nitrobenzene-1-3-5-triol
https://www.benchchem.com/product/b031105#molecular-structure-and-conformation-of-2-nitrobenzene-1-3-5-triol
https://www.benchchem.com/product/b031105#molecular-structure-and-conformation-of-2-nitrobenzene-1-3-5-triol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b031105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

